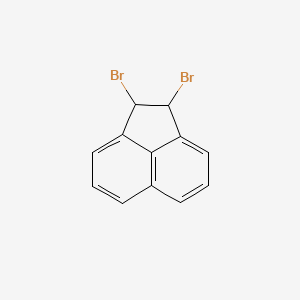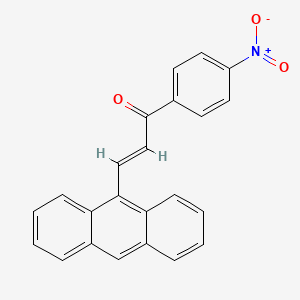
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one is an organic compound that features both anthracene and nitrophenyl groups
Méthodes De Préparation
The synthesis of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the condensation of 9-anthracenecarboxaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene or nitrophenyl rings are substituted with various electrophiles.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: The compound’s unique optical properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species (ROS) upon exposure to light makes it a potential candidate for photodynamic therapy.
Comparaison Avec Des Composés Similaires
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can be compared to other compounds with similar structures, such as:
3-(9-Anthracenyl)-1-phenyl-2-propen-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(9-Anthracenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
Propriétés
Numéro CAS |
101467-84-9 |
|---|---|
Formule moléculaire |
C23H15NO3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(E)-3-anthracen-9-yl-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15NO3/c25-23(16-9-11-19(12-10-16)24(26)27)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
Clé InChI |
CRLQJXFYAJZIER-BUHFOSPRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



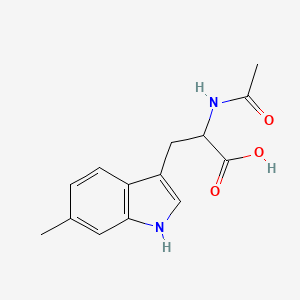
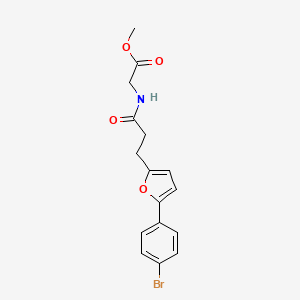


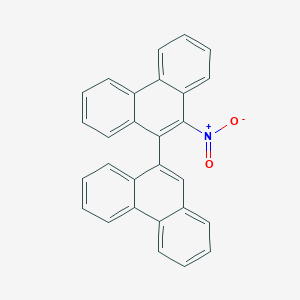

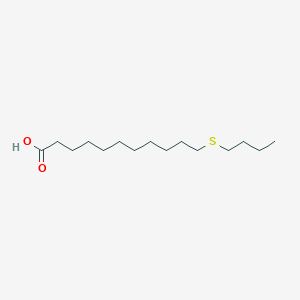
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
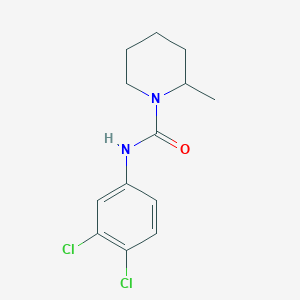
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


